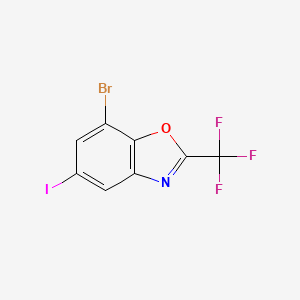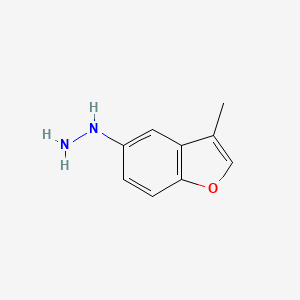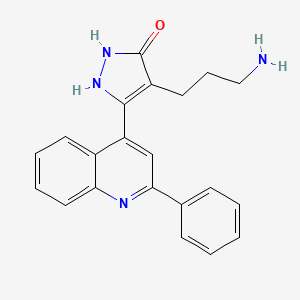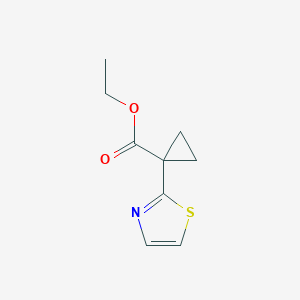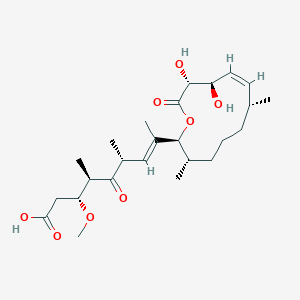
(3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of functional groups, including hydroxyl, methoxy, and oxo groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Aldol Condensation: This step involves the formation of carbon-carbon bonds between aldehydes and ketones, often using bases like sodium hydroxide or lithium diisopropylamide.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methoxylation: Addition of methoxy groups using methyl iodide in the presence of a base like potassium carbonate.
Cyclization: Formation of the oxacyclododecane ring through intramolecular reactions, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Purity: Ensuring high purity through recrystallization or chromatography.
Yield: Maximizing yield by optimizing reaction conditions and using catalysts.
Safety: Handling hazardous reagents and intermediates with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketones to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
(3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-Dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups or stereochemistry.
This compound: Differing in the position or type of functional groups.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C25H40O8 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(E,3R,4R,6R)-8-[(2S,3S,7R,8Z,10R,11R)-10,11-dihydroxy-3,7-dimethyl-12-oxo-1-oxacyclododec-8-en-2-yl]-3-methoxy-4,6-dimethyl-5-oxonon-7-enoic acid |
InChI |
InChI=1S/C25H40O8/c1-14-8-7-9-15(2)24(33-25(31)23(30)19(26)11-10-14)17(4)12-16(3)22(29)18(5)20(32-6)13-21(27)28/h10-12,14-16,18-20,23-24,26,30H,7-9,13H2,1-6H3,(H,27,28)/b11-10-,17-12+/t14-,15+,16-,18-,19-,20-,23-,24+/m1/s1 |
InChI Key |
WCKOGWVWLFJJJX-XLTTZSANSA-N |
Isomeric SMILES |
C[C@@H]/1CCC[C@@H]([C@H](OC(=O)[C@@H]([C@@H](/C=C1)O)O)/C(=C/[C@@H](C)C(=O)[C@H](C)[C@@H](CC(=O)O)OC)/C)C |
Canonical SMILES |
CC1CCCC(C(OC(=O)C(C(C=C1)O)O)C(=CC(C)C(=O)C(C)C(CC(=O)O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


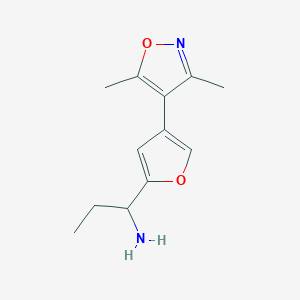
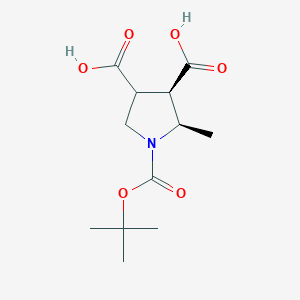
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)

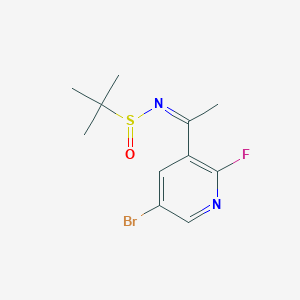
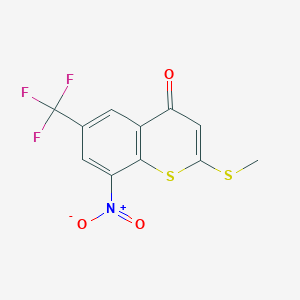
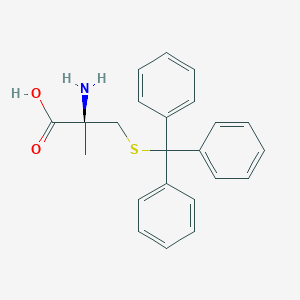
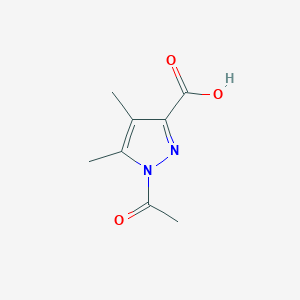
![4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester](/img/structure/B12855354.png)
